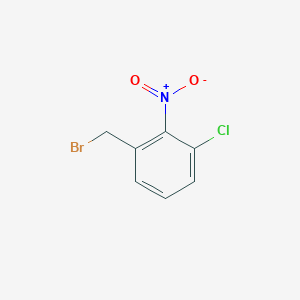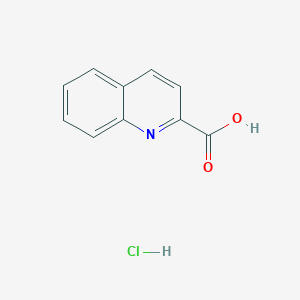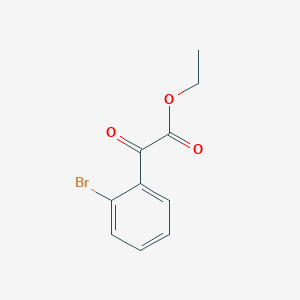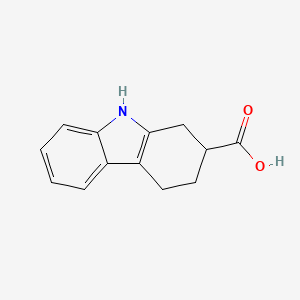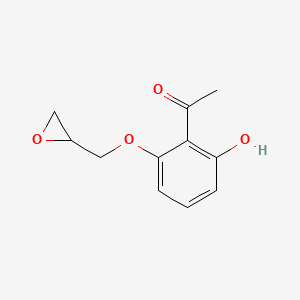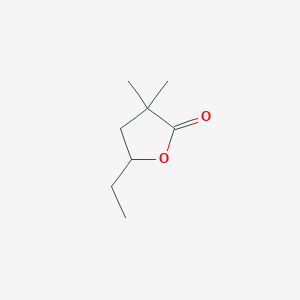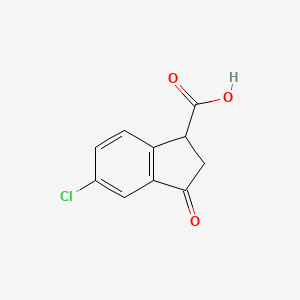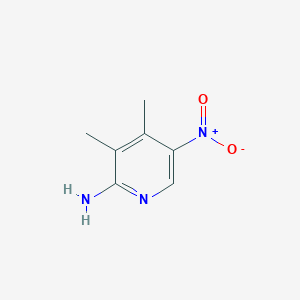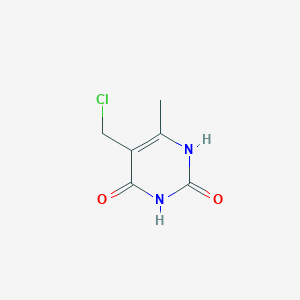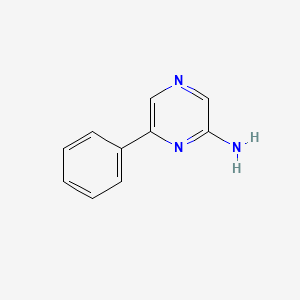![molecular formula C8H18Cl2N2 B1601645 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 91188-26-0](/img/structure/B1601645.png)
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Vue d'ensemble
Description
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the CAS Number: 91188-26-0 . It has a molecular weight of 213.15 . The IUPAC name for this compound is 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride can be represented by the InChI code: 1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Improved Synthesis Methods
A modified method for synthesizing Diazaspiro[4.4]nonane, which offers higher efficiency and better yield, has been developed. This involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction starting from malononitrile (Ji Zhiqin, 2004).
Synthesis of Structurally Intricate Compounds
The compound has been used in the catalytic asymmetric synthesis of spiroindolines, which are part of various biologically active monoterpene indole alkaloids. This involves a cascade enamine isomerization/spirocyclization/dearomatization process (Zhiqiang Pan et al., 2020).
Pharmaceutical Importance
The synthesis of pharmaceutically important N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems, which are crucial for further functionalization in drug development, has been achieved using 2,7-diazaspiro[4.4]nonane (Aaron C. Smith et al., 2016).
Potential in Antitubercular Agents
Derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, based on LK02 structure, were synthesized and exhibited excellent in vitro activity against Mycobacterium tuberculosis strains. These derivatives show promise as new antitubercular agents (A-peng Wang et al., 2020).
Application in Osteoporosis Treatment
Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been synthesized to target DOCK5, essential for bone resorption by osteoclasts. These compounds inhibit osteoclast activity and prevent pathological bone loss in mice without affecting bone formation, making them promising for antiosteoporotic drug development (Lucile Mounier et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWQBDFIDPFQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542101 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride | |
CAS RN |
91188-26-0 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

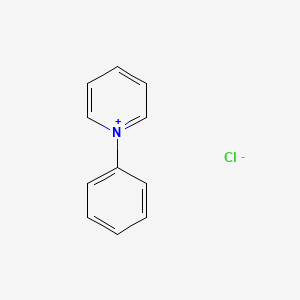
![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)
